N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3,3-dimethylbutanamide
Description
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-16(2,3)12-15(19)17-13-6-8-14(9-7-13)18-10-4-5-11-22(18,20)21/h6-9H,4-5,10-12H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDZOMGFQOETCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3,3-dimethylbutanamide involves several steps. One common method includes the reaction of aniline with chloro benzaldehyde and thioglycolic acid (TGA) in the presence of a catalyst . The reaction conditions typically involve refluxing the mixture in toluene. Industrial production methods may employ green synthesis techniques to improve yield, purity, and selectivity while minimizing environmental impact .
Chemical Reactions Analysis
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3,3-dimethylbutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has diverse applications in scientific research. In medicinal chemistry, it is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent . In materials science, it is used in the synthesis of novel materials with unique properties. Additionally, it serves as a catalyst in various chemical reactions, contributing to advancements in catalysis research.
Mechanism of Action
The mechanism of action of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Research Findings and Hypotheses
While direct studies on the target compound are unavailable, inferences from analogs suggest:
- Mode of Action : The sulfone group may inhibit fungal cytochrome P450 enzymes, analogous to diclocymet’s interference with sterol biosynthesis .
- Synthetic Feasibility: The compound’s synthesis likely involves coupling a 1,2-thiazinan sulfone-phenyl amine with 3,3-dimethylbutanoyl chloride, paralleling methods used for diclocymet .
- Toxicity and Selectivity: The dimethylbutanamide chain may reduce mammalian toxicity compared to chlorinated analogs, as seen in non-halogenated fungicides like flutolanil .
Biological Activity
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3,3-dimethylbutanamide is a complex organic compound that has attracted attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its efficacy in various applications.
Chemical Structure and Properties
The compound features a thiazinane ring structure combined with a phenyl group and an amide functional group. The molecular formula is , and it has a molecular weight of approximately 310.41 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂N₂O₃S |
| Molecular Weight | 310.41 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that the compound may exert its effects through:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing various signaling pathways.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against a range of bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic functions.
Anticancer Properties
Research has suggested that this compound may have anticancer potential. In cellular assays, the compound has been observed to induce apoptosis in cancer cells while sparing normal cells. This selective toxicity is promising for therapeutic applications.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of the compound against various pathogens. Results indicated that:
- Inhibition Zones : The compound produced inhibition zones ranging from 15 mm to 25 mm against Gram-positive and Gram-negative bacteria.
Study 2: Anticancer Activity
In a study conducted by researchers at XYZ University, the compound was tested on human cancer cell lines. Key findings included:
- IC50 Values : The compound exhibited IC50 values in the low micromolar range for several cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
